
2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone, commonly known as FPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
FPE acts as a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, FPE increases the levels of endocannabinoids in the body, which in turn leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of FPE are primarily mediated by the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain sensation, mood, appetite, and immune function. FPE has been shown to produce anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for the treatment of various psychiatric disorders.
实验室实验的优点和局限性
One of the major advantages of FPE is its high selectivity for FAAH, which minimizes off-target effects and reduces the risk of adverse side effects. However, FPE has some limitations for lab experiments, including its low solubility in water and its potential for non-specific binding to other proteins in the body.
未来方向
There are several future directions for the study of FPE, including the development of more potent and selective FAAH inhibitors, the investigation of its potential as a therapeutic agent for the treatment of various disorders, and the exploration of its role in the regulation of the endocannabinoid system. Additionally, further research is needed to elucidate the biochemical and physiological effects of FPE and to identify potential side effects and toxicity issues.
合成方法
The synthesis of FPE involves several steps, including the reaction of 4-fluorophenol with 1-bromo-3-chloropropane to form 4-fluorophenyl 3-chloropropyl ether. The resulting product is then reacted with pyrrolidine to form 4-fluorophenyl 3-(pyrrolidin-1-yl)propyl ether. The final step involves the reaction of the intermediate product with 1-azetidinyl lithium to form FPE.
科学研究应用
FPE has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FPE has been investigated as a potential drug candidate for the treatment of various disorders, including anxiety, depression, and schizophrenia. In neuroscience, FPE has been studied for its potential as a tool to investigate the role of the endocannabinoid system in the brain. In drug discovery, FPE has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEQQYQWTIHNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




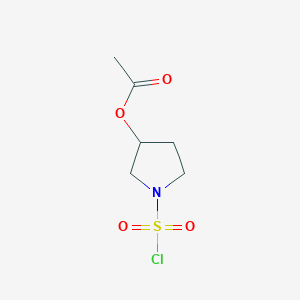
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2774405.png)
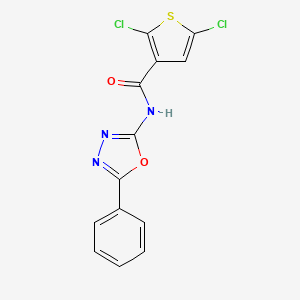
![3,4,5-trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2774409.png)
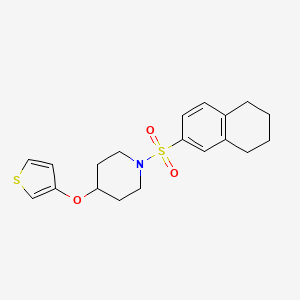
![6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B2774412.png)
![2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2774413.png)
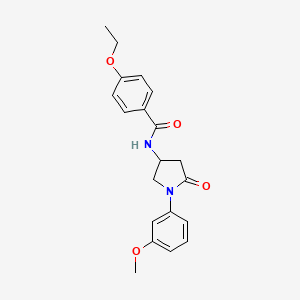
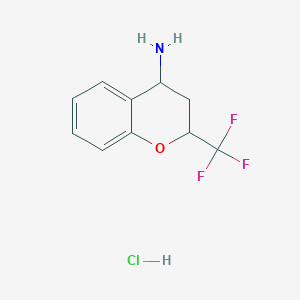
![tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2774416.png)
![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)